physicochemical properties of 3-Ethynylpiperidine
physicochemical properties of 3-Ethynylpiperidine
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynylpiperidine
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 3-Ethynylpiperidine in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring is one of the most prevalent and vital nitrogen-containing heterocycles found in approved pharmaceuticals.[1][2][3][4] Its saturated, six-membered structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize ligand-receptor interactions. When combined with an ethynyl group—a small, rigid, and metabolically stable linker—the resulting molecule, 3-Ethynylpiperidine, emerges as a building block of significant interest for drug development professionals. The acetylene moiety is recognized as a privileged feature for targeting a wide array of proteins.[5][6]
This guide provides a comprehensive analysis of the core . Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior. For researchers and drug development scientists, a deep grasp of properties such as pKa, lipophilicity, and solubility is critical for designing effective absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately determining the viability of a drug candidate. This document moves beyond theoretical data, offering insights into the causality behind experimental choices and providing actionable protocols for in-house validation.
Molecular Identity and Structural Attributes
A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built. 3-Ethynylpiperidine is a relatively small molecule, a characteristic that often correlates with favorable oral bioavailability.
| Property | Value | Source |
| Chemical Formula | C₇H₁₁N | [7] |
| Molecular Weight | 109.17 g/mol | [7] |
| CAS Number | 794533-54-3 | [7] |
| Predicted XlogP | 0.7 | [8] |
The structure consists of a piperidine ring substituted at the 3-position with a terminal alkyne. This combination imparts a unique conformational profile and electronic distribution.
Caption: Chemical structure of 3-Ethynylpiperidine.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for a molecule containing a basic nitrogen, such as the secondary amine in the piperidine ring.[9] It dictates the extent of ionization at a given pH, which profoundly influences solubility, membrane permeability, and receptor binding.[9][10] For 3-Ethynylpiperidine, the piperidinyl nitrogen is basic and will be protonated at physiological pH, rendering the molecule positively charged.
Importance in Drug Development
-
Solubility: The protonated (ionized) form is generally much more water-soluble than the neutral form. A compound's pKa determines the pH at which this transition occurs.
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Absorption: According to the pH-partition hypothesis, only the un-ionized, more lipophilic form of a drug can passively diffuse across biological membranes. The pKa value, in conjunction with the pH of the gastrointestinal tract, will control the fraction of absorbable drug.
-
Target Binding: If the binding site of a target protein involves ionic interactions, the ionization state of the drug is crucial for its pharmacological activity.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a precise and reliable method for determining the pKa of basic compounds like piperidine derivatives.[11][12] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally.
Methodology
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Sample Preparation: Accurately weigh and dissolve a sample of 3-Ethynylpiperidine (or its hydrochloride salt) in deionized water to a known concentration (e.g., 0.01 M).
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength throughout the titration.
-
Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) and immerse a calibrated pH electrode. Add a standardized solution of HCl (e.g., 0.1 M) in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, where half of the basic amine has been neutralized. Specialized software is often used to calculate the pKa from the titration curve by fitting the data to the Henderson-Hasselbalch equation.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP & LogD): Gauging Membrane Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes.[13][14] It is a key parameter in ADME profiling and is often a focus of optimization in drug discovery programs. Lipophilicity is typically expressed as LogP or LogD.
-
LogP (Partition Coefficient): Represents the ratio of the concentration of the neutral species of a compound in an organic phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[13][15] LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
LogD (Distribution Coefficient): Represents the ratio of the concentration of all species (neutral and ionized) of a compound between the organic and aqueous phases at a specific pH.[10] For a basic compound like 3-Ethynylpiperidine, LogD is pH-dependent. At low pH, the molecule is ionized and prefers the aqueous phase (low LogD), while at high pH, it is neutral and prefers the organic phase (LogD approaches LogP).
Experimental Protocol: Shake-Flask Method for LogP Determination
The "shake-flask" method is the traditional and most direct way to measure LogP.
Methodology
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Phase Preparation: Prepare a solution of 3-Ethynylpiperidine in a suitable buffer (e.g., phosphate buffer at a pH where the molecule is predominantly neutral, >10). Pre-saturate this aqueous phase with n-octanol and, conversely, pre-saturate n-octanol with the aqueous buffer to ensure thermodynamic equilibrium.
-
Partitioning: Mix equal volumes of the n-octanol and the aqueous solution of the compound in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to allow the compound to partition fully between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of 3-Ethynylpiperidine using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Aqueous Solubility (LogS): A Prerequisite for Bioavailability
A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property influencing bioavailability.[10][14] Poor solubility is a major hurdle in drug development. For ionizable molecules like 3-Ethynylpiperidine, solubility is highly dependent on pH. The intrinsic solubility (S₀) is the solubility of the neutral form, which is typically the lowest. As the pH decreases and the molecule becomes protonated, the solubility dramatically increases due to the high polarity of the resulting salt.
Experimental Protocol: Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound.
Methodology
-
Sample Preparation: Add an excess amount of solid 3-Ethynylpiperidine to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Seal the vials and agitate them at a controlled temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.
-
Sample Filtration: Filter the resulting suspensions to remove any undissolved solid. A low-binding filter (e.g., PVDF) should be used to minimize compound loss.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using an analytical method like HPLC-UV.
-
Data Analysis: The measured concentration at each pH represents the solubility at that pH. The intrinsic solubility (LogS₀) can be determined from the solubility at a pH where the compound is fully un-ionized.
Spectral Characterization
Spectroscopic methods are essential for confirming the identity and purity of 3-Ethynylpiperidine. While specific spectra are dependent on the instrument and conditions, the expected features can be described.
-
¹H NMR: Protons on the piperidine ring would appear in the aliphatic region (typically 1.5-3.5 ppm). The acetylenic proton (C≡C-H) would be a characteristic singlet in the 2-3 ppm range. The N-H proton signal would be broad and its chemical shift concentration-dependent.
-
¹³C NMR: The sp³ hybridized carbons of the piperidine ring would appear in the 20-60 ppm range. The two sp hybridized carbons of the ethynyl group would be distinct, typically appearing in the 65-90 ppm range.
-
Infrared (IR) Spectroscopy: Two characteristic peaks would confirm the ethynyl group: a sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and another sharp, weak absorption around 2100-2260 cm⁻¹ for the C≡C triple bond stretch. The N-H stretch of the secondary amine would appear as a moderate peak around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 109. Electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z = 110.
Chemical Stability Assessment
The stability of an active pharmaceutical ingredient (API) is crucial for its development, storage, and formulation. While the piperidine ring is generally stable, the terminal alkyne of 3-Ethynylpiperidine presents a potential liability. Terminal alkynes can be susceptible to oxidative degradation or undergo unintended coupling reactions under certain conditions (e.g., in the presence of metal catalysts).
Protocol: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation pathways and develop stability-indicating analytical methods. These are typically conducted according to ICH guidelines.
Methodology
-
Stress Conditions: Prepare solutions of 3-Ethynylpiperidine in various media and expose them to accelerated stress conditions. These typically include:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Stored at 60°C (solid and solution)
-
Photolytic: Exposed to light (e.g., 1.2 million lux hours)
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (typically with a mass spectrometer detector) to separate the parent compound from any degradation products.
-
Evaluation: Quantify the loss of the parent compound and identify the structures of major degradants to understand the molecule's liabilities.
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